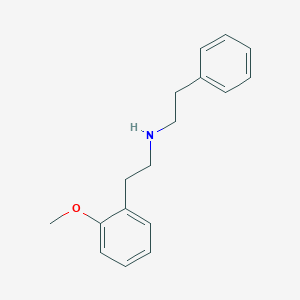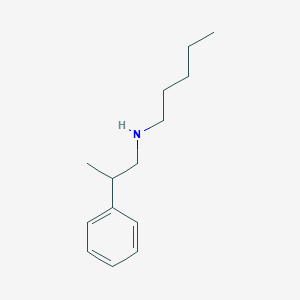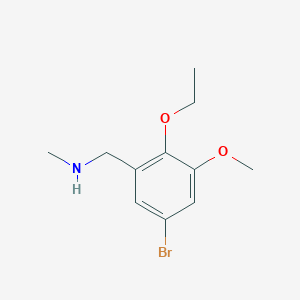![molecular formula C16H13F4N3O2 B262133 3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)
3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, making it a topic of interest for researchers.
Wirkmechanismus
The mechanism of action of 3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential for use in the development of new drugs and diagnostic tools. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol. These include further studies on its potential use in the treatment of various diseases, the development of new drugs based on this compound, and the exploration of its diagnostic potential. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol is a complex process that requires expertise in organic chemistry. The most commonly used method for the synthesis of this compound involves the reaction of 2-methyl-4-quinolinecarboxylic acid with difluoromethyl ketone in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions, including cyclization and reduction, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer and inflammation. This compound has also been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
Produktname |
3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol |
|---|---|
Molekularformel |
C16H13F4N3O2 |
Molekulargewicht |
355.29 g/mol |
IUPAC-Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-methylquinolin-4-yl)methanone |
InChI |
InChI=1S/C16H13F4N3O2/c1-8-6-10(9-4-2-3-5-11(9)21-8)14(24)23-16(25,15(19)20)7-12(22-23)13(17)18/h2-6,13,15,25H,7H2,1H3 |
InChI-Schlüssel |
MLAXVTIKQNRPAV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)